Aurachin C

Photosynthesis Inhibition Herbicide Research Photosystem II

Aurachin C is the only aurachin that concurrently blocks cytochrome bo3, bd-I, and bd-II terminal oxidases (Ki low nM), essential for complete respiratory shutdown in E. coli studies. With a Gram-positive MIC of 0.15 µg/mL—30-fold more potent than Aurachin A—and the highest photosystem II pI50 (7.2) among natural aurachins, it is the definitive benchmark for antimicrobial susceptibility testing, PSII inhibitor HTS, and SQR co-crystallization (I50 = 7 nM). Non-substitutable for assays requiring broad-spectrum oxidase blockade.

Molecular Formula C25H33NO2
Molecular Weight 379.5 g/mol
CAS No. 108354-14-9
Cat. No. B033772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurachin C
CAS108354-14-9
Synonymsaurachin C
aurachin-C
Molecular FormulaC25H33NO2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26(28)24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16,28H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+
InChIKeyFIHXCHBEHLCXEG-YEFHWUCQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurachin C (CAS 108354-14-9): Sourcing Guide for a Dual-Terminal Oxidase and Photosynthetic Inhibitor


Aurachin C is a farnesylated C-type quinoline alkaloid antibiotic produced by the myxobacterium Stigmatella aurantiaca Sg a15 [1]. As a member of the aurachin family, it is characterized by an N-hydroxylated 4(1H)-quinolone core with a farnesyl side chain at the C-3 position [2]. Its biological activity is rooted in potent and broad inhibition of key electron transport chain components across prokaryotic and eukaryotic systems [3].

Why Aurachin C Cannot Be Replaced by Other Aurachins or Quinolone Analogs in Research


The aurachin family comprises structurally similar but functionally divergent inhibitors due to differences in farnesyl side-chain position (C-type vs. A-type) and N-oxide status [1]. Aurachin C exhibits a unique, broad-spectrum inhibition profile, targeting both bo3 and bd-type terminal oxidases in E. coli, while Aurachin D is selective for bd-type oxidases [2]. Furthermore, the antibacterial potency of Aurachin C against Gram-positive bacteria (MIC = 0.15 µg/mL) is over 30-fold higher than that of Aurachin A (MIC = 5 µg/mL), making them non-interchangeable in antimicrobial assays [3]. These distinct biochemical fingerprints preclude generic substitution for experimental control.

Aurachin C (CAS 108354-14-9): Direct Quantitative Evidence of Differential Performance


Aurachin C is the Most Potent Inhibitor of Photosystem II Among Aurachins A-D

Among the four aurachins (A-D) tested, Aurachin C exhibited the highest inhibitory activity against photosystem II. This superior potency is quantified by a pI50 value of 7.2, which is significantly higher than the next best compound, Aurachin D, with a pI50 of 6.75 [1]. This positions Aurachin C as the preferred molecular probe for investigating the QB-binding niche of photosystem II.

Photosynthesis Inhibition Herbicide Research Photosystem II

Aurachin C Exhibits Broad-Spectrum Terminal Oxidase Inhibition vs. Selective Aurachin D

Aurachin C and Aurachin D display fundamentally different selectivity profiles for bacterial terminal oxidases. Aurachin C demonstrates strong and balanced inhibition of all three E. coli terminal oxidases (cytochromes bd-I, bd-II, and bo3) with Ki values in the low nanomolar range [1]. In contrast, Aurachin D and its derivatives are highly selective for cytochrome bd-type oxidases, showing minimal activity against bo3 [1].

Antibiotic Development Respiratory Chain Terminal Oxidase

Aurachin C Demonstrates >30-fold Higher Antibacterial Potency than Aurachin A Against B. subtilis

In direct antibacterial assays, Aurachin C (MIC = 0.15 µg/mL) exhibits a potency against Bacillus subtilis that is over 30-fold greater than that of Aurachin A (MIC = 5 µg/mL) [1]. This vast difference in efficacy is observed within the same natural product class, highlighting the critical role of structural subtype in determining antimicrobial activity.

Antimicrobial Susceptibility Gram-Positive Bacteria Natural Product Antibiotics

Aurachin C is a Sub-10 nM Inhibitor of Sulfide:Quinone Reductase (SQR)

Aurachin C has been identified as the most potent inhibitor of cyanobacterial sulfide:quinone reductase (SQR), a key enzyme in anoxygenic photosynthesis. It exhibits an I50 value of 7 nM against the purified SQR from Oscillatoria limnetica [1]. This high affinity makes it an invaluable tool for probing the quinone-binding site of this enzyme family.

Enzyme Inhibition Sulfide Metabolism Cyanobacteria

Aurachin C Mimics Antimycin's Mechanism in Cytochrome b6/f Complex Unlike Aurachin D

The mechanism of inhibition of the cytochrome b6/f complex distinguishes Aurachin C from Aurachin D. Both are potent inhibitors of the complex (pI50 values of 7.00 and 7.49, respectively). However, mechanistic studies reveal that Aurachin C's action resembles that of antimycin A, a classic inhibitor of the Qi site, while Aurachin D operates via a different mechanism, distinct from both antimycin and myxothiazol [1]. This mechanistic divergence is critical for interpreting experimental results in electron transport studies.

Mechanism of Action Electron Transport Chain Cytochrome bc1/b6f Complex

Recommended Research and Industrial Applications for Aurachin C (CAS 108354-14-9)


Positive Control in Herbicide Discovery Screening Targeting Photosystem II

Given its superior pI50 of 7.2 against photosystem II, the highest among natural aurachins, Aurachin C serves as an optimal positive control for high-throughput screens designed to identify novel photosystem II inhibitors or herbicide leads [1]. Its well-defined biochemical behavior, similar to commercial PSII herbicides, provides a reliable benchmark for assay validation and potency comparisons [1].

Chemical Tool for Broad-Spectrum Terminal Oxidase Inhibition in E. coli and Other Model Bacteria

For studies investigating the respiratory flexibility of E. coli or other pathogens, Aurachin C is the preferred inhibitor when concurrent blockade of multiple terminal oxidases (bd-I, bd-II, and bo3) is required [2]. Its broad inhibition profile (Ki values in the low nM range) contrasts with the selective bd-oxidase inhibition of Aurachin D, making Aurachin C essential for experiments aiming to completely halt aerobic respiration or study compensatory upregulation of alternative oxidases [2].

High-Potency Probe for Gram-Positive Antibacterial Assays and Natural Product Benchmarking

With an MIC of 0.15 µg/mL against B. subtilis, Aurachin C is over 30-fold more potent than Aurachin A and represents the high-potency end of the aurachin antibacterial spectrum [3]. It should be prioritized as a reference compound in antimicrobial susceptibility testing (AST) of Gram-positive bacteria and as a benchmark for evaluating the efficacy of synthetic aurachin analogs or other quinolone-based antibiotics [3].

Enzymology Reagent for Structural and Functional Studies of Sulfide:Quinone Reductase (SQR)

Owing to its exceptional sub-10 nM affinity (I50 = 7 nM) for cyanobacterial SQR, Aurachin C is an indispensable ligand for co-crystallization trials, competitive binding assays, and detailed kinetic characterization of SQR enzymes from various organisms [4]. Its potency ensures robust inhibition and tight binding, which are critical for resolving high-resolution structures of inhibitor-bound enzyme complexes [4].

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